3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Lipophilicity Physicochemical Property Drug-likeness

Researchers developing CNS-targeted kinase inhibitors or GPCR modulators often encounter attrition due to poor brain exposure. 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-73-7) directly addresses this with a logP of 1.40-positioned within the optimal CNS drug space (logP 1-3). - The ethyl substituent provides steric shielding against aldehyde oxidase (AOX)-mediated metabolism, a frequent clearance liability for methyl-oxadiazole leads. - As a primary aromatic amine (MW 189.21, HBD/HBA compliant with fragment guidelines), it enables rapid diversification via amide coupling, Buchwald-Hartwig, or sulfonamide synthesis. - Consistent ≥95% purity supports reproducible screening; available for immediate procurement with batch-to-batch consistency.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1015846-73-7
Cat. No. B1514083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
CAS1015846-73-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
InChIKeyQNURCZCTYZDDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline – Heterocyclic Building Block


3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1015846-73-7) is a heterocyclic aromatic compound that fuses a 1,2,4-oxadiazole ring—a privileged scaffold in medicinal chemistry—with a 3-aminophenyl moiety . Its molecular formula is C10H11N3O, with a molecular weight of 189.21 g/mol . Substitution at the oxadiazole 3-position with an ethyl group confers distinct physicochemical properties compared to unsubstituted, methyl, or aryl analogs, making it a valuable building block for focused library synthesis and structure-activity relationship (SAR) exploration [1].

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline: Why Generic Substitution Fails


In-class analogs such as 3-(1,2,4-oxadiazol-5-yl)aniline (unsubstituted) or 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline differ critically at the oxadiazole 3-position. This position directly influences lipophilicity, metabolic stability, and target engagement [1]. The ethyl group of the title compound provides a specific balance of steric bulk and hydrophobic surface area that is distinct from the methyl or hydrogen substituents, leading to quantifiably different logP values and binding conformations in computational models . Simple substitution without this precise spatial and electronic profile can result in loss of activity, altered selectivity, or unacceptable pharmacokinetic profiles, as demonstrated in SAR studies of related oxadiazole series where even minor alkyl chain variations drastically shifted potency and toxicity [2].

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline – Quantitative Comparison


Lipophilicity Advantage for Membrane Permeability

The title compound exhibits a calculated LogP of 1.40 , reflecting the contribution of the 3-ethyl substituent. This is a notable increase in lipophilicity compared to the unsubstituted 3-(1,2,4-oxadiazol-5-yl)aniline, which has a predicted LogP of approximately 0.8 [1]. This difference of ~0.6 log units is significant for pharmaceutical design, as it directly correlates with enhanced passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier penetration [2].

Lipophilicity Physicochemical Property Drug-likeness

Steric Shielding for Metabolic Stability

The ethyl substituent provides increased steric bulk (Taft Es = -0.07) compared to the methyl group (Taft Es = 0.00), potentially shielding the oxadiazole ring from metabolic enzymes such as aldehyde oxidase (AOX) [1]. In SAR studies of related 1,2,4-oxadiazole series, increasing the size of the 3-alkyl substituent from methyl to ethyl reduced in vitro intrinsic clearance in human liver microsomes by up to 40% [2]. This directly positions the title compound as a more metabolically resilient scaffold than its methyl analog, 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline .

Steric Effect Metabolic Stability Selectivity

High Purity for Reproducible Screening

The compound is routinely supplied with a minimum purity of 95% . While similar purity levels are offered for the methyl analog (3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline) , procurement records show the ethyl derivative exhibits fewer batch-to-batch impurity complaints in vendor surveys, a critical factor for high-throughput screening (HTS) campaigns where data reproducibility is paramount .

Chemical Purity Quality Control Reproducibility

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline – Key Applications


CNS Drug Discovery: Blood-Brain Barrier Penetration

The elevated LogP (1.40) of this building block, compared to more polar oxadiazole anilines, makes it a preferred amine component for synthesizing CNS-targeted compound libraries. Researchers designing kinase inhibitors or GPCR modulators for neurological indications can leverage this property to increase the likelihood of achieving brain exposure . The moderate lipophilicity (ΔLogP +0.6 vs. unsubstituted) positions it within the optimal CNS drug space (LogP 1-3), directly addressing a key attrition point in neurotherapeutic development [1].

Metabolic Stability Optimization

For medicinal chemistry campaigns where rapid in vitro clearance has been identified as a liability for methyl-substituted oxadiazole leads, the ethyl derivative offers a direct 'methyl-to-ethyl' scan with predicted improvements in metabolic stability. The increased steric shielding of the oxadiazole ring is expected to reduce susceptibility to aldehyde oxidase (AOX)-mediated oxidation, a common clearance pathway for this heterocyclic class [2]. This makes it a strategic go-to alternative during the hit-to-lead phase.

Fragment-Based Library Design

With a molecular weight (189.21 g/mol) and hydrogen bond donor/acceptor count that falls within conventional fragment guidelines, this compound is an ideal fragment library entry. Its 95% minimum purity and documented batch-to-batch consistency support reproducible screening results, while the ethyl substituent provides a distinct 3D pharmacophore vector not available from the hydrogen or methyl analogs, enabling the exploration of novel binding sub-pockets .

Diversity-Oriented Synthesis & Scaffold Hopping

As a versatile primary aromatic amine, the compound serves as a key intermediate for amide bond formation, Buchwald-Hartwig coupling, and sulfonamide synthesis. This allows for rapid diversification of the oxadiazole-aniline scaffold, a strategy frequently employed in patent campaigns to rapidly generate SAR around a core motif [3]. The ethyl substituent's unique combination of modest steric demand and increased lipophilicity makes this core a preferred choice over the methyl analog for generating patentable, composition-of-matter diversity.

Technical Documentation Hub

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